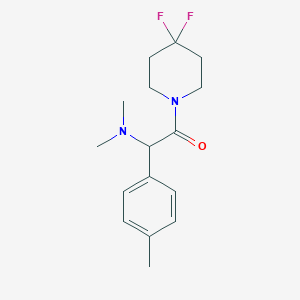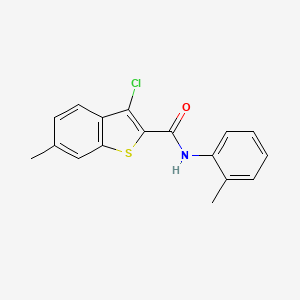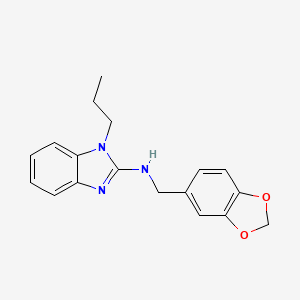
4-methyl-2-(4-nitrophenyl)quinazoline
Übersicht
Beschreibung
4-Methyl-2-(4-nitrophenyl)quinazoline is a chemical compound with significant relevance in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Quinazoline derivatives are known for their diverse chemical reactions and potential in various applications, including pharmacological activities.
Synthesis Analysis
The synthesis of 4-methyl-2-(4-nitrophenyl)quinazoline derivatives involves complex reactions, including the treatment of N-phenylbenzamidines with nitro-substituted compounds in the presence of catalytic amounts of transition metals, leading to moderate to good yields of the quinazoline compounds (Ohta et al., 2010). Additionally, a novel synthesis route involving selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions has been developed, providing a metal and phosgene-free synthetic pathway to 1H-quinazoline-2,4-dione derivatives (Wu & Yu, 2010).
Molecular Structure Analysis
The molecular structure of related quinazoline derivatives shows that the quinazoline ring system can be almost planar, with weak intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to the stabilization of the crystal structure (Elmuradov et al., 2011).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-methyl-2-(4-nitrophenyl)quinazoline derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. One such study identified these derivatives as effective in preventing corrosion, highlighting their potential in industrial applications to protect metal structures from acidic corrosion. The inhibitory efficiency was found to increase with concentration, reaching maximum values up to 92% for certain derivatives. The study also incorporated Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations to understand the adsorption behavior on the metal surface, emphasizing the chemical adsorption mechanism of these quinazolinone derivatives (Errahmany et al., 2020).
Photophysical Properties
The compound 4-methyl-2-(4-nitrophenyl)quinazoline has been used to synthesize zinc(II) complexes which exhibit interesting photophysical properties. These complexes were formed via complexation with quinazoline-type ligands and 1,10-phenanthroline, showing penta-coordinated geometry. The resulting complexes demonstrated promising fluorescent emissions in different solvents, indicating potential applications in fluorescence-based technologies. Furthermore, the electronic transitions and spectral features were explored through TD-DFT calculations, offering insights into the photophysical behavior of these complexes (Chai et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of 4-methyl-2-(4-nitrophenyl)quinazoline derivatives have been extensively explored. For instance, a study focused on the crystal structure of a compound with the 4-methyl-2-(4-nitrophenyl)quinazoline moiety, revealing intricate hydrogen bonding and π-π stacking interactions, contributing to its stability and potential for further chemical modifications. This kind of structural analysis is crucial for understanding the compound's properties and guiding its applications in various fields (Elmuradov et al., 2011).
Antimicrobial Activities
Various quinazoline derivatives, including those related to 4-methyl-2-(4-nitrophenyl)quinazoline, have demonstrated antimicrobial activities. A study synthesized and evaluated the antimicrobial activities of quinazolinone derivatives, finding that certain compounds showed significant activity against microbes. This suggests the potential of these compounds as a basis for developing new antimicrobial agents with lesser side effects (Dash et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-2-(4-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOONHIXXJAABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)




![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)


![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670158.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)
